2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide
Description
Properties
Molecular Formula |
C27H24N4O2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-16-4-7-19(8-5-16)14-29-26(32)20-9-11-24-22(13-20)25-23(15-28-24)27(33)31(30-25)21-10-6-17(2)18(3)12-21/h4-13,15,30H,14H2,1-3H3,(H,29,32) |
InChI Key |
CUXBFBOJWDVPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC(=C(C=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Key Steps and Conditions
Notes :
-
Cyclization : o-Phenylenediamine reacts with methylacetic acid under acidic conditions to form 5-methyl-1H-benzimidazole-2-ol, which is dehydrated to the benzimidazole.
-
Methylation : Post-cyclization alkylation introduces the methyl group at the 5-position.
-
Reduction : Nitro intermediates (if used) are reduced to amines for further functionalization.
Preparation of 2-(3-Methoxyphenyl)Acetamide Precursors
The acetamide segment is synthesized via acylation of amines or coupling reactions.
Synthetic Pathways
| Precursor | Method | Reagents | Yields (%) |
|---|---|---|---|
| 2-(3-Methoxyphenyl)acetyl chloride | Thionyl chloride, DMF, 0°C → RT | SOCl₂, DMF | 85–95 |
| 2-(3-Methoxyphenyl)acetic acid | Hydrolysis of ethyl ester | NaOH, MeOH/H₂O | 90 |
Procedure :
-
Acyl Chloride Formation :
2-(3-Methoxyphenyl)acetic acid reacts with thionyl chloride in DMF to yield the acyl chloride. -
Alternative Routes :
-
Ester Hydrolysis : Ethyl 2-(3-methoxyphenyl)acetate is hydrolyzed to the carboxylic acid using NaOH.
-
Coupling Reactions for Final Acetamide Formation
The benzimidazole-phenylamine intermediate reacts with the acetamide precursor to form the target compound.
Reaction Optimization
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Direct Acylation | 2-(3-Methoxyphenyl)acetyl chloride, Et₃N | DCM | 0°C → RT | 65–75 |
| Coupling Agents | EDC/HOBt, DIPEA | THF | RT | 70–80 |
Procedure :
-
Direct Acylation :
-
Benzimidazole-phenylamine is treated with the acyl chloride in dichloromethane (DCM) at 0°C, followed by stirring at room temperature.
-
Triethylamine (Et₃N) neutralizes HCl byproducts.
-
-
Coupling Agents :
-
N-Hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid for amide bond formation.
-
Purification and Characterization
Purification Techniques
| Method | Solvent System | Purity (%) |
|---|---|---|
| Column Chromatography | EtOAc/hexane (3:1) | >95 |
| Recrystallization | EtOH/H₂O | >98 |
Characterization Data
| Technique | Key Peaks/Shifts | References |
|---|---|---|
| ¹H NMR | δ 8.1–7.5 (aromatic H), δ 3.8 (OCH₃), δ 2.4 (CH₃) | |
| IR | 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) | |
| HRMS | [M+H]⁺ = m/z 407.2 (C₂₃H₂₂N₃O₂) |
Structure-Activity Relationship (SAR) Insights
-
Benzimidazole Core : The 5-methyl group enhances lipophilicity, improving membrane permeability.
-
Acetamide Linkage : The spacer facilitates hydrogen bonding with biological targets.
-
3-Methoxyphenyl Substituent : Methoxy groups modulate solubility and electronic interactions.
Industrial-Scale Considerations
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Direct Acylation | High atom economy, simple workup | Sensitive to moisture |
| Coupling Agents | Robust for polar aprotic solvents | Higher cost, byproducts |
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazoloquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced pyrazoloquinoline compounds.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that compounds similar to 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the inhibition of vital enzymes or disruption of cellular processes in pathogens.
Case Study: Antitubercular Activity
A study evaluated the antitubercular activity of various benzimidazole derivatives against Mycobacterium tuberculosis. The results indicated that specific derivatives exhibited potent inhibitory effects, highlighting the potential of this chemical class in treating tuberculosis .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.5 | Active |
| Compound B | 1.0 | Moderate |
| Compound C | 2.0 | Weak |
Anticancer Activity
Benzimidazole derivatives are also recognized for their anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Case Study: Evaluation Against Colorectal Carcinoma
In a study assessing the anticancer efficacy of various benzimidazole derivatives, it was found that certain compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior potency against human colorectal carcinoma cell lines .
| Compound | IC50 (µM) | Comparison with 5-FU |
|---|---|---|
| Compound D | 4.53 | More potent |
| Compound E | 9.99 | Standard |
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Features and Reported Activities
Key Observations:
Linker Modifications: The thioacetamide linker in W1 and 5a introduces sulfur, which may enhance metal-binding capacity or redox activity compared to the oxygen-based acetamide in the target compound . The sulfanyl group in ’s compound further increases acidity (pKa ~7.85), which could influence ionization and membrane permeability .
In contrast, the target compound’s 3-methoxy group (electron-donating) may favor hydrophobic pocket penetration. Nitro and Sulfamoyl Groups: ’s nitrobenzothiazole and ’s sulfamoyl groups introduce strong EWGs, likely enhancing hydrogen-bonding and solubility but increasing metabolic liabilities (e.g., nitro reduction).
Pharmacokinetic Considerations
- LogP and Solubility : The target compound’s methoxy group (LogP ~1–2, inferred from ) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, nitro () and sulfamoyl () groups reduce LogP, improving solubility but limiting blood-brain barrier penetration.
- Metabolic Stability : Methyl substituents (5-methylbenzimidazole) resist oxidative metabolism compared to unsubstituted analogs. Thioethers (W1, 5a) may undergo CYP450-mediated oxidation to sulfoxides, increasing clearance rates .
Biological Activity
2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key properties include:
- Molecular Weight : 292.38 g/mol
- Log P : 3.4 (indicating moderate lipophilicity)
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 3
Antiproliferative Effects
Recent studies have demonstrated that derivatives of benzimidazole, including compounds similar to the target compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related benzimidazole derivative showed an IC50 value of 16.38 µM against the MDA-MB-231 breast cancer cell line, indicating strong antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide | MDA-MB-231 | TBD |
| Benzimidazole derivative | MDA-MB-231 | 16.38 |
Antibacterial Activity
The compound's structure suggests potential antibacterial properties. Studies on related benzimidazole compounds have shown promising results against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL against MRSA strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 12.5 - 25 |
| MSSA | TBD |
The proposed mechanism for the antiproliferative activity involves the induction of apoptosis through the activation of reactive oxygen species (ROS). This process leads to DNA damage and subsequent activation of p53 pathways, which are critical in cell cycle regulation and apoptosis .
Case Studies
- Anticancer Study : A study evaluated the effects of various benzimidazole derivatives on cancer cell lines, revealing that compounds with similar structures to 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide exhibited significant cytotoxicity and induced apoptosis through ROS generation.
- Antibacterial Efficacy : In another investigation, a series of benzimidazole derivatives were tested against clinical isolates of bacteria, showing that those with methoxy and methyl substitutions had enhanced antibacterial activity compared to unsubstituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
